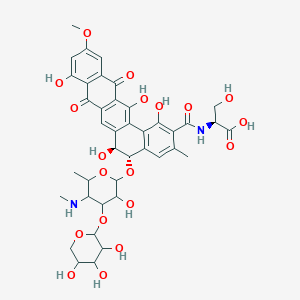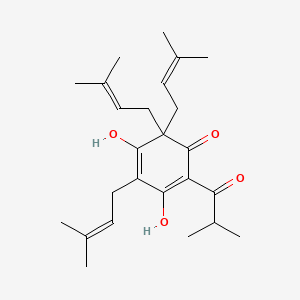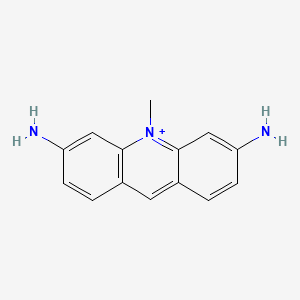
3,6-二氨基-10-甲基吖啶
描述
3,6-Diamino-10-methylacridinium, also known as Acriflavine, is a compound with the molecular formula C14H14N3 . It is also known as the 10-methochloride salt of 3,6-diaminoacridine . A mixture of this compound with 3,6-diaminoacridine (proflavine) is known as acriflavine or neutral acriflavine .
Molecular Structure Analysis
The molecular structure of 3,6-Diamino-10-methylacridinium is characterized by an average mass of 224.281 Da and a monoisotopic mass of 224.118225 Da . When combined with hydrochloride in a 1:1:1:3 ratio, the molecular formula becomes C27H28Cl4N6, with an average mass of 578.363 Da and a monoisotopic mass of 576.112976 Da .Physical And Chemical Properties Analysis
3,6-Diamino-10-methylacridinium has a dye content of 90% . When it forms a chloride, it has a molecular weight of 259.73 .科研应用
氧化过程和自由基物种
- 3,6-二氨基-10-甲基吖啶的氧化是吖啶黄的前体,涉及顺序的电子-质子-电子转移过程。这已经通过脉冲辐解和激光闪光光解研究,表征了瞬态产物如自由基阳离子和自由基 (Marcinek et al., 2001)。
光催化和电子转移
- 9-苯基-10-甲基吖啶阳离子作为有效的光催化剂,在可见光下将苄醇氧化为苯甲醛,通过光诱导电子转移 (Ohkubo et al., 2006)。
- 9-二甲基基-10-甲基吖啶阳离子表现出光氧化性能,作为与双氧水发生电子转移反应的催化剂 (Kotani et al., 2004)。
化学发光研究
- 9-氰基-10-甲基吖啶阳离子与过氧化氢反应伴随的化学发光导致电子激发的10-甲基-9-吖啶酮的形成。这种反应途径具有潜在的分析应用 (Wróblewska等,2004)。
生物相互作用和抗菌活性
- 基于偶氮染料的配体,如3,6-二氨基-10-甲基吖啶氯化物及其Co(II)和Cu(II)配合物,对链球菌和金黄色葡萄球菌等细菌表现出有希望的生物活性 (Mohammed et al., 2019)。
氧化还原行为和染料应用
- 10-甲基吖啶作为构建各种新型π-电子体系的多功能构建块,展示可逆的氧化还原行为和电致色响应。它被用于染料中,并在金属结合和手性光学性质方面具有潜力 (Suzuki et al., 2015)。
结构和晶体学研究
- 对吖啶/吖啶阳离子衍生物晶体中的分子排列和分子间相互作用的研究,包括10-甲基吖啶,揭示了对其晶格稳定性和电子相互作用的重要见解 (Wera et al., 2016)。
Safety And Hazards
3,6-Diamino-10-methylacridinium can be harmful if swallowed and causes skin irritation . It may cause respiratory irritation . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
性质
IUPAC Name |
10-methylacridin-10-ium-3,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-17-13-7-11(15)4-2-9(13)6-10-3-5-12(16)8-14(10)17/h2-8H,1H3,(H3,15,16)/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIOKTWDEOJMGG-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
101952-51-6 (sulfate(1:1)), 10597-46-3 (chloride-hydrochloride), 6034-59-9 (mono-hydrochloride), 86-40-8 (chloride) | |
| Record name | 3,6-Diamino-10-methylacridinium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000837730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30232534 | |
| Record name | 3,6-Diamino-10-methylacridinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30232534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Diamino-10-methylacridinium | |
CAS RN |
837-73-0 | |
| Record name | 3,6-Diamino-10-methylacridinium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=837-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Diamino-10-methylacridinium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000837730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Diamino-10-methylacridinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30232534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



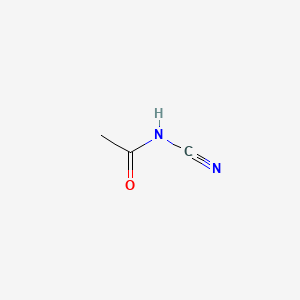
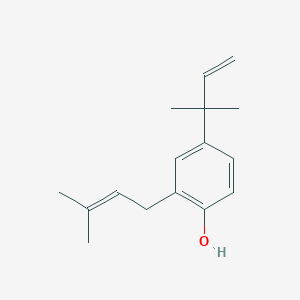
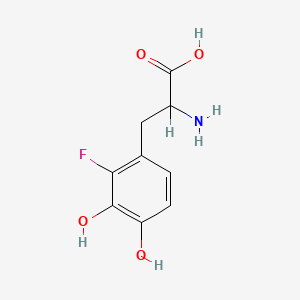
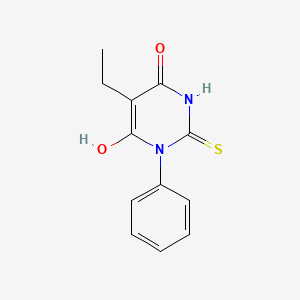
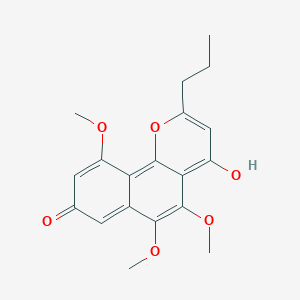
![5-(methoxymethyl)-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B1216017.png)
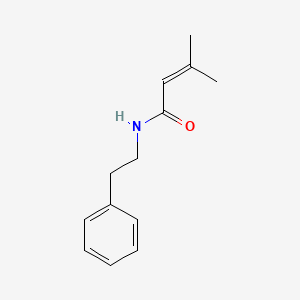
![2-(4-Methoxyphenyl)-3-propylimidazo[4,5-b]quinoxaline](/img/structure/B1216019.png)
![1'-methyl-2'-spiro[12H-benzimidazolo[1,2-c]quinazoline-6,3'-indole]one](/img/structure/B1216021.png)
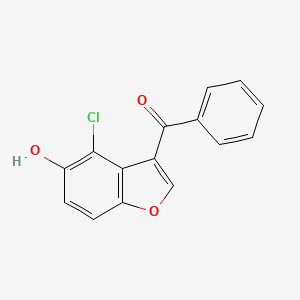
![6-[[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl]-N2-(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B1216023.png)
